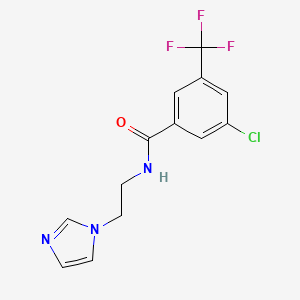
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme HIF-1α, which plays a crucial role in the regulation of cellular responses to hypoxia.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the inhibition of the hydroxylation of HIF-1α by the enzyme prolyl hydroxylase domain-containing protein 2 (PHD2). Inhibition of PHD2 leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the expression of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide have been extensively studied. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to decrease angiogenesis, cell proliferation, and metastasis in cancer cells. It also has a protective effect on the heart during ischemia-reperfusion injury and reduces brain damage in stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide in lab experiments include its potency and specificity as an inhibitor of HIF-1α. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
For the use of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide include its application in the treatment of other diseases such as pulmonary hypertension, chronic obstructive pulmonary disease, and diabetic retinopathy. It can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to optimize its pharmacokinetic properties and reduce its cost of synthesis.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide involves the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with 2-imidazol-1-ylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain a white solid.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been extensively used in scientific research as a potent inhibitor of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in cellular responses to hypoxia. Inhibition of HIF-1α by 3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide has been shown to have therapeutic potential in various diseases such as cancer, ischemic heart disease, and stroke.
Propiedades
IUPAC Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c14-11-6-9(5-10(7-11)13(15,16)17)12(21)19-2-4-20-3-1-18-8-20/h1,3,5-8H,2,4H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFORMVBXNBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-imidazol-1-ylethyl)-5-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[1-[2-(3-Chlorophenyl)propyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7633266.png)
![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)



![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![N-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B7633334.png)
![1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7633346.png)